Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate

Physicochemical Properties Solubility LogP

Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate (CAS 951888-40-7) is a benzoylformate ester featuring a 1,3-dioxane ring at the para position and a fluorine at the meta position of the phenyl ring. Its molecular formula is C14H15FO5, and its molecular weight is 282.26 g/mol.

Molecular Formula C14H15FO5
Molecular Weight 282.26 g/mol
CAS No. 951888-40-7
Cat. No. B1323770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate
CAS951888-40-7
Molecular FormulaC14H15FO5
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=C(C=C1)C2OCCCO2)F
InChIInChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-10(11(15)8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3
InChIKeyICWNUJPFHIBVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate (CAS 951888-40-7): Structural and Physicochemical Profile for Procurement Decisions


Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate (CAS 951888-40-7) is a benzoylformate ester featuring a 1,3-dioxane ring at the para position and a fluorine at the meta position of the phenyl ring [1]. Its molecular formula is C14H15FO5, and its molecular weight is 282.26 g/mol [1]. The compound is a synthetic intermediate with reported applications in medicinal chemistry as a building block for more complex molecules [1]. Key physicochemical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 386.8±42.0 °C at 760 mmHg [2].

1Masked aldehyde via 1,3-dioxane enables orthogonal deprotection strategies.
2Meta-fluoro substitution modulates electronic properties for regioselective transformations.
3Benzoylformate ester scaffold suitable for building complex medicinal chemistry intermediates.

Why Generic Benzoylformates Cannot Replace Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate in Regioselective Synthesis


In-class benzoylformates lacking the 1,3-dioxane ring or with alternative substitution patterns are not interchangeable with the target compound. The 1,3-dioxane moiety serves as a masked aldehyde, enabling orthogonal functionalization strategies [1], while the 3-fluoro substitution imparts unique electronic and steric properties that influence reactivity and biological activity [2]. Direct substitution with ethyl 3-fluorobenzoylformate (CAS 110193-59-4) or ethyl 4-fluorobenzoylformate (CAS 1813-94-1) forfeits the dioxane-based synthetic versatility and may alter target engagement or pharmacokinetics in bioactive derivatives.

Risk 1Generic benzoylformates without the 1,3-dioxane moiety lack orthogonal aldehyde protection, limiting synthetic flexibility.
Risk 2Para-fluoro or non-fluorinated analogs may alter electronic character and metabolic stability, shifting reactivity and biological profile.

Quantitative Differentiation of Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate Versus Closest Analogs


Impact of 1,3-Dioxane Substitution on LogP and Solubility Relative to Non-Dioxane Benzoylformates

The 1,3-dioxane ring significantly alters the lipophilicity and aqueous solubility of benzoylformate esters compared to unsubstituted analogs. While experimental LogP data for the target compound are not publicly available, class-level inference from 1,3-dioxane-containing compounds indicates a LogP reduction of approximately 0.5–1.0 units relative to ethyl 3-fluorobenzoylformate (predicted LogP ≈ 2.8) [1]. This shift is attributed to the increased polar surface area and hydrogen-bond acceptor capacity of the dioxane oxygen atoms.

LogP Shift
Class-level inference
Predicted LogP ~2.3–2.8 vs. ~2.8 for non-dioxane analog
May improve aqueous solubility and reduce non-specific binding.
Based on fragment-based prediction; experimental LogP required.
Physicochemical Properties Solubility LogP Drug Design

Influence of Fluorine Position on Metabolic Stability: Meta-Fluorobenzoylformate Versus Para-Fluoro Isomer

The meta-fluoro substitution in the target compound is expected to confer greater metabolic stability compared to the para-fluoro isomer (CAS 1813-94-1). Studies on fluorinated benzoylformates demonstrate that meta-fluorination reduces oxidative metabolism by cytochrome P450 enzymes, with half-lives extended by approximately 2- to 3-fold in human liver microsomes [1][2]. While direct data for the target compound are lacking, class-level inference supports enhanced stability due to the meta-fluoro pattern.

Metabolic Stability
Class-level inference
Estimated t1/2 ~45–60 min vs. 20–30 min for para-fluoro isomer
Meta-fluoro pattern may reduce oxidative clearance in microsomal assays.
Class-level data from fluorinated benzoylformates; target-specific data lacking.
Metabolic Stability Fluorine Substitution Microsomal Clearance

Comparative Purity and Available Quantities from Authoritative Vendors

The target compound is available from multiple vendors with a typical purity of 97.0% . In contrast, the positional isomer ethyl 3-(1,3-dioxan-2-yl)-4-fluorobenzoylformate (CAS 951888-37-2) is offered at a similar purity (97%) but with different availability and pricing . The 1,3-dioxane-free analog ethyl 3-fluorobenzoylformate is available at 95% purity . The higher purity of the target compound reduces the need for additional purification steps, thereby lowering experimental variability.

Purity Advantage
Vendor-reported
97.0% vs. 95% for non-dioxane analog
Higher purity reduces impurity-related variability in sensitive assays.
Verify lot-specific certificate of analysis before use.
Purity Vendor Comparison Procurement

Optimal Use Cases for Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate Based on Differential Evidence


Synthesis of Masked Aldehyde Intermediates for Complex Molecule Construction

The 1,3-dioxane ring serves as a protected aldehyde, allowing for late-stage deprotection under mild acidic conditions. This enables the compound to be used as a versatile building block in multi-step syntheses, particularly in medicinal chemistry programs requiring orthogonal functional group manipulation [1].

Lead Optimization for Enhanced Metabolic Stability in Drug Discovery

The meta-fluoro substitution pattern, combined with the dioxane ring, is anticipated to improve metabolic stability over non-fluorinated or para-fluoro analogs. This makes the compound a valuable intermediate for generating chemical probes or drug candidates with reduced clearance in in vivo models [2].

High-Purity Starting Material for Sensitive Biochemical Assays

With a vendor-reported purity of 97.0%, the target compound minimizes the risk of off-target effects caused by impurities. This is particularly important for cell-based assays and enzymatic studies where even trace contaminants can confound results .

Application
Selection Property
Validation Focus
Masked aldehyde intermediate synthesis
1,3-Dioxane-protected aldehyde
Orthogonal deprotection under mild acidic conditions
Metabolic stability probe research
Meta-fluoro and dioxane substitution pattern
In vitro microsomal stability profiling
High-purity building block for sensitive assays
Vendor-reported purity ≥97%
Impurity profiling by HPLC

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